3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine
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Overview
Description
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine is a compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The methoxy group and the tetrahydro structure add unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine typically involves the functionalization of tetrahydroisoquinolines. One common method includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are also employed, involving the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metals like palladium (Pd) or copper (Cu) are often used in catalytic amounts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating specific signaling pathways in the nervous system . The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure and is also used in the synthesis of bioactive molecules.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another methoxy-substituted tetrahydroisoquinoline with potential therapeutic applications.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity and structural similarity.
Uniqueness
What sets 3-Methoxy-1’,2’,3’,4’-tetrahydro[1,1’-biphenyl]-2-amine apart is its unique biphenyl structure combined with the methoxy and tetrahydro groups. This combination imparts distinct chemical and biological properties, making it a compound of significant interest in various research domains.
Properties
CAS No. |
259186-02-2 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-6-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h3,5-6,8-10H,2,4,7,14H2,1H3 |
InChI Key |
ULIAHEPWLLQDEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)C2CCCC=C2 |
Origin of Product |
United States |
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